Dual c-Met/AXL vs. Mono-Selective Kinase Profiles
BPI-9016M is a validated dual c-Met/AXL inhibitor [1]. In contrast, crizotinib's primary targets are ALK and ROS1, with c-Met being a secondary target and AXL not being a known target [2]. Cabozantinib is a multi-kinase inhibitor targeting VEGFR2, MET, RET, and AXL, but its AXL inhibition is a component of a broader promiscuous profile rather than the focused dual mechanism of BPI-9016M [3]. Capmatinib is a highly selective c-Met inhibitor with no reported activity against AXL [4]. This difference in target engagement is critical, as AXL is a known driver of resistance to selective c-Met inhibitors [1].
| Evidence Dimension | Kinase Target Profile |
|---|---|
| Target Compound Data | Potent inhibitor of c-Met and AXL |
| Comparator Or Baseline | Crizotinib: c-Met/ALK/ROS1 inhibitor (no AXL); Cabozantinib: VEGFR2/MET/RET/AXL multi-kinase inhibitor; Capmatinib: Selective c-Met inhibitor (no AXL) |
| Quantified Difference | Qualitative Difference |
| Conditions | Target engagement profile derived from drug design and literature |
Why This Matters
This defines BPI-9016M as a tool for investigating the c-Met/AXL co-dependence axis in cancer, a role for which mono-targeted or broad-spectrum c-Met inhibitors are not appropriate.
- [1] National Cancer Institute (NCI) Thesaurus. AXL Receptor Tyrosine Kinase/cMET Inhibitor BPI-9016M (Code C158592). View Source
- [2] Ou SH, et al. Crizotinib for the treatment of ALK-rearranged non-small cell lung cancer: a success story to usher in the second decade of molecular targeted therapy in oncology. Oncologist. 2012;17(11):1351-75. View Source
- [3] Yakes FM, et al. Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Mol Cancer Ther. 2011 Dec;10(12):2298-308. View Source
- [4] Baltschukat S, et al. Capmatinib (INC280) Is a Potent and Selective Inhibitor of c-MET That Elicits Antitumor Activity in MET-Dependent Preclinical Models. Cancer Res. 2019 Jul 15;79(14):3764-3776. View Source
